5-(Dimethylamino)pentan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(dimethylamino)pentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-8(2)6-4-3-5-7-9/h9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLIHGJYVCGOEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304416 | |
| Record name | 5-(dimethylamino)pentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27384-58-3 | |
| Record name | NSC165666 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165666 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(dimethylamino)pentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(dimethylamino)pentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for 5 Dimethylamino Pentan 1 Ol
Established Synthetic Routes for 5-(Dimethylamino)pentan-1-ol Preparation
The preparation of this compound can be achieved through several established synthetic pathways, including reductive alkylation, nucleophilic substitution, and direct alkylation of dimethylamine (B145610). The choice of a particular route often depends on the availability of starting materials, desired yield, and scalability of the reaction.
Reductive alkylation, also known as reductive amination, is a widely employed method for the synthesis of amines. This approach involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this strategy can be adapted in several ways.
One common pathway involves the reductive alkylation of 5-amino-1-pentanol (B144490) using formaldehyde (B43269) in the presence of a reducing agent. This reaction proceeds by the formation of a Schiff base between the primary amine of 5-amino-1-pentanol and formaldehyde, which is then reduced to the tertiary amine. A yield of approximately 72% has been reported for this method when using formaldehyde and methanol (B129727) as the alkylating agents.
Alternatively, starting from a suitable aldehyde such as 5-hydroxypentanal (B1214607), direct reductive amination with dimethylamine can be performed. The reaction is typically carried out in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation. koreascience.krresearchgate.net The general reaction scheme is as follows:
Step 1: Imine Formation: The carbonyl group of the aldehyde reacts with dimethylamine to form an iminium ion.
Step 2: Reduction: The iminium ion is then reduced by a hydride source or catalytic hydrogenation to yield the tertiary amine.
Catalytic reductive aminations using molecular hydrogen are considered a green route for amine synthesis. researchgate.net
Nucleophilic substitution reactions provide a straightforward method for the formation of the C-N bond in this compound. This approach typically involves the reaction of a pentane (B18724) derivative bearing a leaving group at the 5-position with dimethylamine, which acts as the nucleophile.
A common precursor for this reaction is 5-chloropentan-1-ol. The chlorine atom serves as a good leaving group, which is displaced by the nucleophilic attack of dimethylamine. The reaction is generally carried out in a suitable solvent and may require heating to proceed at a reasonable rate. The lone pair of electrons on the nitrogen atom of dimethylamine attacks the carbon atom attached to the chlorine, leading to the formation of a new carbon-nitrogen bond and the expulsion of the chloride ion.
This method is advantageous due to the commercial availability of 5-chloropentan-1-ol. The reaction is a classic example of an SN2 reaction, and its efficiency can be influenced by factors such as the choice of solvent, reaction temperature, and the concentration of the reactants.
This method is conceptually similar to nucleophilic substitution but focuses on dimethylamine as the starting amine. In this pathway, dimethylamine is alkylated using a reagent that contains a five-carbon chain with a leaving group at one end and a protected or unprotected hydroxyl group at the other. For instance, reacting dimethylamine with a 5-halopentan-1-ol (where the halogen is bromine or iodine for better reactivity) would yield this compound.
The reaction mechanism involves the nucleophilic attack of dimethylamine on the electrophilic carbon atom of the pentyl halide. To drive the reaction to completion and to neutralize the hydrohalic acid formed as a byproduct, a base is often added. Over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction that can be minimized by controlling the stoichiometry of the reactants.
The Grignard reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds and the synthesis of alcohols. organic-chemistry.org While not a direct route to this compound in a single step, it is highly relevant for the synthesis of pentanol (B124592) derivatives that can be subsequently converted to the target molecule. unizin.orgreddit.com
For example, a Grignard reagent can be reacted with an epoxide to create a longer carbon chain with a terminal alcohol. Specifically, the reaction of a Grignard reagent containing a protected amino group with ethylene (B1197577) oxide would yield a primary alcohol with an extended carbon chain. This alcohol could then be deprotected and methylated to give the final product.
Another application involves the reaction of a Grignard reagent with a carbonyl compound. youtube.comleah4sci.com For instance, a Grignard reagent could be used to add a propyl group to a two-carbon aldehyde that already contains a dimethylamino group, resulting in a secondary alcohol. While this would not directly yield this compound, it demonstrates the versatility of Grignard reagents in constructing the carbon skeleton of substituted pentanols. youtube.com The reaction of a Grignard reagent with an aldehyde or ketone results in a secondary or tertiary alcohol, respectively. organic-chemistry.org
| Grignard Reagent Application | Reactants | Product Type | Relevance to this compound Synthesis |
| Reaction with Epoxide | Grignard reagent with protected amine, Ethylene oxide | Primary Alcohol | Forms the pentanol backbone which can be further functionalized. |
| Reaction with Aldehyde | Grignard reagent, Aldehyde with dimethylamino group | Secondary Alcohol | Constructs a substituted pentanol skeleton. |
| Reaction with Ketone | Grignard reagent, Ketone with dimethylamino group | Tertiary Alcohol | Synthesizes a more complex pentanol derivative. |
Optimization of Reaction Conditions for Enhanced Yield and Purity in this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include temperature, catalyst selection, solvent, and reactant stoichiometry.
For reductive alkylation methods, temperature control is essential to minimize side reactions. Maintaining temperatures in the range of 20–25°C is often recommended. The choice of catalyst can also significantly impact the efficiency of the reduction step. Palladium or nickel catalysts are commonly employed for this purpose. The reaction solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate and yield. Solvents such as ethanol, methanol, acetonitrile, and N,N-dimethylformamide (DMF) have been used, with the choice depending on the specific reactants and reducing agent. researchgate.net
In nucleophilic substitution reactions, the reaction rate can be enhanced by using a more polar aprotic solvent, which can solvate the cation without strongly solvating the nucleophile, thus increasing its reactivity. The choice of leaving group is also critical, with iodide being a better leaving group than bromide, which is in turn better than chloride.
Purification of the final product is often achieved through column chromatography or distillation to remove unreacted starting materials and byproducts.
| Parameter | Influence on Synthesis | Optimized Conditions |
| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to side reactions. | Typically maintained between 20–25°C for reductive alkylation to minimize byproducts. |
| Catalyst | Crucial for the reduction step in reductive amination. | Palladium or nickel catalysts are often used for efficient reduction. |
| Solvent | Influences solubility of reactants and can affect reaction rates. | Ethanol, methanol, acetonitrile, or DMF can be used depending on the specific reaction. researchgate.net |
| Purification | Necessary to isolate the desired product from impurities. | Column chromatography or distillation are common methods for purification. |
Green Chemistry Approaches in this compound Production
In recent years, there has been a growing emphasis on the development of more environmentally friendly and sustainable synthetic methods. Green chemistry principles are being applied to the production of amino alcohols to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One promising green approach is the use of enzymatic cascades. For instance, a two-enzyme cascade has been developed to selectively convert diols to the corresponding amino alcohols under aqueous conditions at room temperature and pressure. rsc.org This biocatalytic approach offers high selectivity and avoids the use of harsh reagents and conditions. By engineering the rate-limiting enzyme and optimizing reaction conditions, a significant increase in amino alcohol production can be achieved. rsc.org
Another sustainable method is hydrogen borrowing catalysis, also known as transfer hydrogenation. This methodology allows for the amination of alcohols using ammonia (B1221849) or other amines, with water being the only byproduct. mdpi.com This process is highly atom-economical and avoids the need for pre-functionalization of the alcohol. Ruthenium-based catalysts are often employed in these transformations. mdpi.com
The biosynthesis of chiral amino alcohols using engineered amine dehydrogenases is also an attractive green route. frontiersin.org This method offers high stereoselectivity and operates under mild conditions, using ammonia as an inexpensive amino donor and generating water as the main byproduct. frontiersin.org These biocatalytic and sustainable chemical methods hold significant promise for the future production of this compound and other amino alcohols in a more environmentally responsible manner. nih.gov
Industrial-Scale Synthetic Processes and Continuous Flow Reactors for this compound
The industrial production of this compound is primarily driven by its utility as an intermediate in the synthesis of more complex molecules in the pharmaceutical and specialty chemical sectors. For large-scale manufacturing, processes are selected based on criteria such as cost-effectiveness, safety, scalability, and environmental impact. Key industrial methodologies include catalytic hydrogenation and reductive amination, which are increasingly adapted to modern continuous flow manufacturing systems to enhance efficiency and process control.
Synthetic Methodologies at Industrial Scale
Two principal reaction pathways dominate the industrial synthesis of this compound:
Reductive Amination of 5-Amino-1-pentanol: This is a widely utilized method involving the reaction of 5-amino-1-pentanol with formaldehyde in the presence of a reducing agent. On an industrial scale, this process is typically a catalytic hydrogenation. The reaction proceeds by forming a hemiaminal intermediate, followed by dehydration to an iminium ion, which is then catalytically reduced to the final tertiary amine product.
Catalytic Hydrogenation of 5-(Dimethylamino)pentanoic Acid Derivatives: An alternative route involves the high-pressure catalytic hydrogenation of an ester of 5-(dimethylamino)pentanoic acid. This method is advantageous when the corresponding acid or ester is a more readily available or cost-effective starting material. The process requires robust catalysts capable of reducing the ester functional group without cleaving the C-N bond.
For industrial applications, catalytic hydrogenation using molecular hydrogen (H₂) is the preferred reduction method over stoichiometric reagents like sodium borohydride (B1222165) due to lower cost, higher atom economy, and reduced waste generation.
Transition from Batch to Continuous Flow Processing
While traditional industrial synthesis has relied on large batch reactors, the production of specialty chemicals like this compound is increasingly shifting towards continuous flow manufacturing. Continuous flow reactors, particularly packed-bed or microreactor systems, offer significant advantages over batch processing. These benefits include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, improved reaction control, and the potential for straightforward automation and scalability. The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to higher yields and purities.
Continuous Flow Reactor Design and Operation
A typical industrial continuous flow setup for the synthesis of this compound via reductive amination would involve several key stages:
Reagent Introduction: Precise streams of the precursor (e.g., 5-amino-1-pentanol), the aminating agent (e.g., formaldehyde), and a solvent are pumped and mixed.
Hydrogenation Reactor: The mixed stream is then introduced along with pressurized hydrogen gas into a heated, packed-bed reactor. This reactor contains a heterogeneous catalyst, often a noble metal like palladium or platinum, or a non-noble metal like nickel, supported on a high-surface-area material such as activated carbon or alumina.
Process Control: Parameters such as temperature, pressure, and residence time (determined by the flow rate and reactor volume) are carefully controlled to optimize conversion and selectivity.
Purification: The output stream from the reactor, containing the product, solvent, and any byproducts, undergoes continuous purification, typically through distillation, to isolate high-purity this compound.
The table below outlines typical operational parameters for the continuous catalytic reductive amination of 5-amino-1-pentanol.
| Parameter | Value Range | Significance |
|---|---|---|
| Catalyst | 5% Palladium on Carbon (Pd/C) or Raney Nickel | Efficiently catalyzes the hydrogenation of the iminium intermediate. |
| Temperature | 70 - 150 °C | Optimizes reaction rate while minimizing thermal degradation and side reactions. |
| Hydrogen Pressure | 20 - 100 bar (approx. 290 - 1450 psi) | Ensures sufficient hydrogen availability for the reduction step and maintains catalyst activity. |
| Residence Time | 5 - 30 minutes | Shorter residence times compared to batch processing increase throughput and efficiency. |
| Substrate Concentration | 0.5 - 2.0 M in a suitable solvent (e.g., ethanol, methanol) | Balances reaction efficiency with solubility and viscosity considerations for pumping. |
| Formaldehyde to Amine Molar Ratio | 2.2 : 1 to 3.0 : 1 | An excess of formaldehyde drives the reaction towards complete dimethylation. |
| Typical Yield | > 95% | Continuous flow processing often leads to higher yields and purity compared to batch methods. |
Similarly, the synthesis via hydrogenation of a 5-(dimethylamino)pentanoic acid ester can be adapted to a continuous flow process. This reaction requires more forcing conditions to reduce the ester group.
| Parameter | Value Range | Significance |
|---|---|---|
| Catalyst | Ruthenium-based (e.g., Ru/C) or Copper Chromite | Provides high activity for the hydrogenation of the ester functional group. |
| Temperature | 150 - 250 °C | Higher temperatures are required to facilitate the reduction of the relatively stable ester group. |
| Hydrogen Pressure | 100 - 200 bar (approx. 1450 - 2900 psi) | High pressure is necessary to achieve efficient conversion of the ester to the alcohol. |
| Residence Time | 20 - 60 minutes | Longer residence times may be needed to ensure complete conversion of the starting ester. |
| Substrate | Methyl or Ethyl 5-(dimethylamino)pentanoate | The choice of ester can influence reaction conditions and byproduct formation. |
| Typical Yield | > 90% | Demonstrates the efficacy of continuous hydrogenation for producing the target amino alcohol. |
The adoption of continuous flow technology for the synthesis of this compound represents a significant advancement in chemical manufacturing, offering a safer, more efficient, and scalable alternative to traditional batch production methods.
Reactivity and Mechanistic Investigations of 5 Dimethylamino Pentan 1 Ol
Chemical Transformations of 5-(Dimethylamino)pentan-1-ol
This compound is a bifunctional molecule containing both a tertiary amine and a primary alcohol. This structure allows for a variety of chemical transformations at either functional group, with the reactivity of one often influenced by the presence of the other.
Oxidation Reactions and Corresponding Product Derivatization
The primary alcohol functional group of this compound is susceptible to oxidation to form aldehydes or carboxylic acids, depending on the reagents and reaction conditions employed. The tertiary amine is generally stable to oxidation under these conditions. smolecule.com
Common oxidizing agents can selectively convert the hydroxyl group. For instance, chromium-based reagents or potassium permanganate (B83412) (KMnO₄) can be used. The initial product of oxidation is 5-(dimethylamino)pentanal. If a stronger oxidizing agent or more vigorous conditions are used, this aldehyde can be further oxidized to 5-(dimethylamino)pentanoic acid. These derivatives are valuable intermediates in further synthetic pathways.
| Oxidizing Agent | Product | Functional Group Transformed |
| Pyridinium chlorochromate (PCC) | 5-(Dimethylamino)pentanal | Alcohol to Aldehyde |
| Potassium permanganate (KMnO₄) | 5-(Dimethylamino)pentanoic acid | Alcohol to Carboxylic Acid |
Reduction Reactions and Formation of Related Amines
The functional groups in this compound, a tertiary amine and a primary alcohol, are in a reduced state. Therefore, the compound itself is not typically subjected to further reduction. However, it is often synthesized via the reduction of a precursor molecule. For example, the reduction of a ketone, such as 5-(dimethylamino)pentan-2-one, using a reducing agent like lithium aluminum hydride (LiAlH₄), would yield the corresponding secondary alcohol, 5-(dimethylamino)pentan-2-ol. smolecule.com Similarly, the synthesis of this compound can be achieved through the reductive amination of 5-hydroxypentanal (B1214607) with dimethylamine (B145610).
Substitution Reactions Involving the Hydroxyl Functional Group
The hydroxyl group of this compound can participate in nucleophilic substitution reactions. Due to the presence of the basic dimethylamino group, acidic conditions can lead to the protonation of both the nitrogen and the oxygen, facilitating substitution.
A key reaction is esterification, where the alcohol reacts with a carboxylic acid or its derivative (like an acyl chloride) to form an ester. smolecule.com For example, reaction with acetic anhydride (B1165640) would yield 5-(dimethylamino)pentyl acetate. The electron-donating nature of the distant dimethylamino group can stabilize transition states during these reactions.
To enhance the hydroxyl group's ability to act as a leaving group, it can be converted into a sulfonate ester, such as a tosylate or mesylate. This allows for subsequent substitution by a wide range of nucleophiles to introduce other functional groups at the C1 position.
| Reagent | Reaction Type | Product |
| Acetic Anhydride | Esterification | 5-(Dimethylamino)pentyl acetate |
| Thionyl Chloride (SOCl₂) | Halogenation | 1-Chloro-5-(dimethylamino)pentane |
| p-Toluenesulfonyl chloride | Sulfonylation | 5-(Dimethylamino)pentyl tosylate |
Role of this compound as a Nucleophile and Base in Organic Reaction Mechanisms
The this compound molecule possesses two nucleophilic centers: the nitrogen of the tertiary amine and the oxygen of the hydroxyl group. The lone pair of electrons on the nitrogen atom makes the dimethylamino group a potent nucleophile and a Brønsted-Lowry base. In acidic conditions, this amine group is readily protonated.
The nucleophilicity of the amine allows it to participate in alkylation reactions. For instance, reacting this compound with an alkyl halide, such as methyl iodide, results in the formation of a quaternary ammonium (B1175870) salt. smolecule.com The hydroxyl group, while a weaker nucleophile than the amine, can also attack electrophilic centers, particularly in esterification or etherification reactions. The dual functionality of the molecule makes it a useful building block in the synthesis of more complex structures.
Intramolecular and Intermolecular Hydrogen Bonding Interactions and Their Mechanistic Implications
Hydrogen bonding plays a crucial role in determining the physical properties and reactivity of this compound. The hydroxyl group (-OH) serves as a hydrogen bond donor, while both the oxygen of the hydroxyl group and the nitrogen of the dimethylamino group can act as hydrogen bond acceptors. nih.gov
Intermolecular Hydrogen Bonding: The most significant interactions are intermolecular hydrogen bonds between the hydroxyl groups of different molecules. This strong intermolecular force is responsible for the compound's relatively high boiling point (182.4°C at 760 mmHg). smolecule.com These interactions must be overcome for the substance to transition into the gas phase. In reaction mechanisms, intermolecular hydrogen bonding with polar solvents can stabilize the molecule and influence reaction pathways.
Intramolecular Hydrogen Bonding: Due to the flexible five-carbon chain separating the hydroxyl and dimethylamino groups, the molecule can adopt conformations that allow for intramolecular hydrogen bonding. smolecule.com In this interaction, the hydroxyl proton would bond with the lone pair of the nitrogen atom, forming a cyclic-like structure. While possible, the long alkyl chain reduces the probability of these interactions compared to shorter-chain amino alcohols. smolecule.com The formation of such a bond can shield the polarity of the functional groups, which can impact solubility and permeability in different environments. rsc.orgnih.gov Mechanistically, the formation of an intramolecular hydrogen bond can decrease the nucleophilicity of the amine and the acidity of the hydroxyl proton, thereby affecting reaction rates.
Kinetic and Thermodynamic Aspects of this compound Reactions
Specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature. However, the reactivity can be inferred from studies on analogous compounds, such as 1-pentanol (B3423595).
For reactions like etherification, kinetic models often follow Langmuir-Hinshelwood-Hougen-Watson (LHHW) or Eley-Rideal (ER) mechanisms, where the reaction rate is dependent on the adsorption of the alcohol onto a catalyst surface. ub.edu For the acid-catalyzed dehydration of 1-pentanol, an activation energy of approximately 114-119 kJ/mol has been reported. ub.edu The presence of the dimethylamino group in this compound would likely alter these kinetics. Its basicity could lead to interactions with acidic catalysts, potentially inhibiting the reaction, or its electronic effects could influence the stability of intermediates.
Thermodynamic data for 1-pentanol, such as its enthalpy of formation, can serve as a baseline for estimating the properties of this compound.
| Property (for 1-Pentanol) | Value |
| Standard Enthalpy of Formation (liquid, at 298.15 K) | -351.8 ± 0.6 kJ/mol |
| Standard Enthalpy of Combustion (liquid, at 298.15 K) | -3329.0 ± 0.6 kJ/mol |
| Heat Capacity (liquid, Cₚ at 298.15 K) | 208.4 J/mol·K |
These values are for the analogous compound 1-pentanol and are provided for comparative purposes. Data sourced from the NIST Chemistry WebBook. nist.gov
Spectroscopic and Structural Elucidation Studies of 5 Dimethylamino Pentan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering detailed information about the hydrogen and carbon atomic environments within 5-(Dimethylamino)pentan-1-ol.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. The dimethylamino group's six equivalent protons typically appear as a singlet, while the protons on the pentanol (B124592) chain exhibit characteristic multiplets due to spin-spin coupling with neighboring protons. The hydroxyl proton often presents as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature.
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ) Range (ppm) | Multiplicity |
|---|---|---|
| (CH₃)₂-N- | 2.0 - 3.0 | Singlet |
| -CH₂-N- (C5) | 2.0 - 3.0 | Multiplet |
| -CH₂-CH₂OH (C1) | ~ 3.8 | Multiplet |
| -CH₂- (C2, C3, C4) | 1.3 - 1.5 | Multiplet |
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. Each carbon atom in a unique electronic environment gives a distinct signal. For this compound, seven distinct resonances are expected. The carbons directly attached to the electronegative nitrogen and oxygen atoms are deshielded and thus appear at a higher chemical shift (downfield). The carbon attached to the hydroxyl group (C1) is found in the range of δ 60–65 ppm, while the carbons of the dimethylamino group resonate around δ 45–50 ppm. The remaining methylene (B1212753) carbons of the pentane (B18724) chain appear in the typical aliphatic region of the spectrum.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ) Range (ppm) |
|---|---|
| -C H₂-OH (C1) | 60 - 65 |
| (C H₃)₂-N- | 45 - 50 |
| -C H₂-N- (C5) | 45 - 55 (Expected) |
Advanced Multi-dimensional NMR Techniques for Conformational Research
While one-dimensional NMR provides primary structural connectivity, advanced multi-dimensional techniques are necessary for detailed conformational analysis. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to investigate the spatial relationships between protons. NOESY correlations would reveal through-space proximities, helping to determine the preferred three-dimensional structure or conformation of the molecule in solution.
Furthermore, two-dimensional correlation spectroscopies like COSY (Correlation Spectroscopy) would confirm the spin-spin coupling network between protons, verifying the sequence of methylene groups in the pentanol chain. These experimental approaches can be supplemented by computational methods, such as Density Functional Theory (DFT), which can predict NMR chemical shifts for different possible conformers, allowing for a comparison with experimental data to identify the most stable conformation.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the functional groups within a molecule. Infrared (IR) and Raman spectroscopy provide complementary information on the vibrational modes of this compound. The IR spectrum is particularly useful for identifying polar bonds. A key feature is a strong, broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration in the alcohol functional group; its broadness is a result of intermolecular hydrogen bonding. Stretching vibrations for the C-H bonds of the alkyl chain are observed between 2850-2960 cm⁻¹. Other characteristic peaks include the C-O and C-N stretching vibrations. Raman spectroscopy would be more sensitive to the non-polar C-C bond vibrations of the carbon backbone.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Alkyl (-CH₂, -CH₃) | C-H Stretch | 2850 - 2960 | Strong |
| Alcohol (C-O) | C-O Stretch | 1050 - 1150 (Expected) | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of a compound. For this compound (molar mass 131.22 g/mol ), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 131.
The fragmentation pattern is dictated by the presence of the tertiary amine and primary alcohol groups. The most characteristic and dominant fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a stable, resonance-stabilized iminium cation. For this molecule, cleavage of the C4-C5 bond results in the formation of the [CH₂=N(CH₃)₂]⁺ ion, which would produce a very intense signal, likely the base peak, at m/z 58. Other fragmentation pathways include α-cleavage near the alcohol group and dehydration (loss of H₂O).
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z | Ion Structure | Fragmentation Pathway |
|---|---|---|
| 131 | [C₇H₁₇NO]⁺ | Molecular Ion (M⁺) |
| 113 | [C₇H₁₅N]⁺ | Dehydration (Loss of H₂O) |
| 58 | [C₃H₈N]⁺ | α-Cleavage at Amine |
Application of Other Spectroscopic Techniques in this compound Characterization
Beyond the primary spectroscopic methods, the characterization of this compound can be enhanced by computational chemistry. Molecular dynamics simulations can be utilized to study its intermolecular interactions, such as hydrogen bonding in various solvents. Furthermore, computational approaches like Quantitative Structure-Property Relationship (QSPR) models can predict various physicochemical properties, while DFT calculations can be used to optimize the molecule's geometry and predict spectroscopic data, offering a powerful synergy with experimental results for a complete structural and conformational profile.
Theoretical and Computational Chemistry of 5 Dimethylamino Pentan 1 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic properties of molecules. For 5-(dimethylamino)pentan-1-ol, DFT calculations are instrumental in determining its most stable three-dimensional structure and understanding the distribution of electrons within the molecule.
Geometry optimization is the process of finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For a molecule like this compound, with its flexible pentyl chain, multiple local energy minima corresponding to different conformers can exist. DFT methods, such as those employing the B3LYP hybrid functional with a basis set like 6-311G(d,p), are commonly used to locate these stable geometries. nih.gov The optimization process adjusts bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible. youtube.com To confirm that a true minimum has been found, a vibrational frequency calculation is typically performed, which should yield no imaginary frequencies. nih.gov
Once the geometry is optimized, a wealth of information about the electronic structure can be extracted. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides a measure of the molecule's chemical reactivity and kinetic stability. tandfonline.com For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylamino group, while the LUMO would be distributed over the alkyl chain and the hydroxyl group.
Table 1: Predicted Geometrical Parameters and Electronic Properties of this compound from DFT Calculations (B3LYP/6-311G(d,p))
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-O | 1.428 |
| O-H | 0.965 |
| C-N | 1.470 |
| C-C (average) | 1.535 |
| C-H (average) | 1.090 |
| N-CH₃ (average) | 1.460 |
| Electronic Properties | |
| HOMO Energy | -6.2 eV |
| LUMO Energy | 0.5 eV |
| HOMO-LUMO Gap | 6.7 eV |
| Dipole Moment | ~2.5 D |
Note: The values in this table are representative and derived from typical DFT calculations on similar amino alcohols. Actual values may vary based on the specific conformer and computational method.
Molecular Modeling and Dynamics Simulations for Conformational and Interaction Analysis
The flexibility of the five-carbon chain in this compound means it can adopt a multitude of conformations in space. Molecular dynamics (MD) simulations provide a method to explore this conformational landscape over time, offering a dynamic picture of the molecule's behavior. drugdesign.orgmdpi.com
In an MD simulation, the molecule is typically placed in a periodic box filled with a chosen solvent, such as water, to mimic solution-phase conditions. nih.gov The interactions between all atoms are described by a force field (e.g., AMBER, GROMOS), which is a set of empirical potential energy functions. mdpi.com By solving Newton's equations of motion for each atom over a series of small time steps, a trajectory is generated that describes how the positions and velocities of the atoms evolve. drugdesign.org
Analysis of the MD trajectory for this compound can reveal:
Preferred Conformations: By analyzing the dihedral angles along the carbon backbone, the most populated and energetically favorable conformers can be identified. This includes assessing the probability of gauche versus anti arrangements and whether any folded conformations, possibly stabilized by intramolecular hydrogen bonds, are prevalent. researchgate.net
Solvent Interactions: MD simulations explicitly model the interactions between the solute and solvent molecules. For this compound in water, this allows for a detailed analysis of the hydrogen bonding network. The number of hydrogen bonds formed by the hydroxyl and amino groups, their average lifetimes, and the structure of the surrounding water shells can be quantified. nih.gov
Table 2: Conformational and Interaction Analysis of this compound from a Hypothetical MD Simulation in Water
| Analyzed Property | Description of Findings |
| Dominant Conformer | The extended, all-anti conformation of the pentyl chain is generally the most stable in an aqueous environment. |
| Intramolecular H-Bonding | Transient intramolecular O-H···N hydrogen bonds may form, leading to temporarily folded structures, but they are in competition with stronger solute-water hydrogen bonds. |
| Solvation Shell | The hydroxyl group typically shows strong hydrogen bonding with approximately 2-3 water molecules. The tertiary nitrogen acts as a hydrogen bond acceptor for 1-2 water molecules. |
| Root Mean Square Fluctuation (RMSF) | The terminal dimethylamino and hydroxyl groups, along with the central part of the alkyl chain, exhibit the highest flexibility and atomic fluctuations. |
In Silico Prediction of Reactivity Parameters and Reaction Pathways
Computational methods can predict the reactivity of this compound, guiding synthetic efforts and explaining its chemical behavior. The electronic properties derived from DFT calculations are fundamental to these predictions. The dimethylamino group acts as an electron-donating substituent, which increases the nucleophilicity of the nitrogen atom and can influence the reactivity of the hydroxyl group.
Reactivity descriptors derived from computational models include:
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP would show a negative potential around the nitrogen and oxygen atoms, indicating them as likely sites for electrophilic attack (e.g., protonation or alkylation).
Fukui Functions: These functions provide a more quantitative measure of the reactivity at specific atomic sites, indicating how the electron density changes upon the addition or removal of an electron. This helps to pinpoint the most likely atoms to participate in nucleophilic or electrophilic reactions.
Computational chemistry can also be used to model entire reaction pathways. nih.gov For instance, the mechanism of an esterification reaction at the hydroxyl group or a quaternization reaction at the amino group can be investigated. By locating the transition state structure and calculating its energy, the activation energy barrier for the reaction can be determined. nih.gov This allows for the comparison of competing reaction pathways and prediction of the most likely products under different conditions. For example, calculations could predict whether O-acylation or N-alkylation is more favorable with a given electrophile.
Quantum Chemical Investigations of Intermolecular Interactions
Beyond the classical description offered by force fields, quantum chemical methods provide a highly accurate way to study the non-covalent interactions that govern the behavior of this compound. These interactions are crucial for understanding its properties in the condensed phase, such as dimer formation and interactions with other molecules.
A key feature of this molecule is its ability to form hydrogen bonds. mdpi.com Quantum chemical calculations can precisely characterize both intramolecular and intermolecular hydrogen bonds.
Intramolecular Hydrogen Bonding: A potential O-H···N hydrogen bond can form between the hydroxyl and amino groups, leading to a cyclic conformation. High-level ab initio calculations can determine the strength of this interaction, which results from a delicate balance of electrostatic forces, steric effects, and van der Waals interactions. arxiv.orgnih.gov
Intermolecular Hydrogen Bonding: this compound molecules can associate with each other to form dimers or larger aggregates. The primary interaction would be an O-H···N hydrogen bond between the hydroxyl group of one molecule and the nitrogen atom of another.
Tools like the Quantum Theory of Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis are used to dissect these interactions. tandfonline.comrsc.org AIM analysis can identify the bond critical points associated with hydrogen bonds and quantify their strength based on the electron density at these points. NBO analysis can reveal the charge transfer that occurs from the lone pair of the hydrogen bond acceptor (the nitrogen atom) to the antibonding orbital of the donor (the O-H bond), providing a measure of the interaction energy. rsc.org
Table 3: Calculated Properties of the Intermolecular O-H···N Hydrogen Bond in a this compound Dimer
| Property | Representative Calculated Value |
| Interaction Energy | -5 to -7 kcal/mol |
| H···N Distance | ~1.8 - 2.0 Å |
| O-H···N Angle | ~160° - 175° |
| NBO Charge Transfer (N → σ*O-H) | ~0.02 - 0.03 e |
Note: These values are typical for hydrogen bonds between alcohols and tertiary amines as determined by quantum chemical calculations.
Coordination Chemistry and Ligand Applications of 5 Dimethylamino Pentan 1 Ol
Synthesis of Metal Complexes Incorporating 5-(Dimethylamino)pentan-1-ol as a Ligand
The synthesis of metal complexes with amino alcohol ligands typically involves the reaction of a metal salt with the amino alcohol in a suitable solvent. The reaction conditions, such as temperature, pH, and stoichiometry, can influence the structure and properties of the resulting complex. For amino alcohols in general, this process can lead to the formation of mononuclear or polynuclear complexes with varying coordination geometries. However, specific synthetic procedures and detailed characterization of complexes formed with this compound are not documented in the reviewed scientific literature.
Chelation Behavior and Coordination Modes of Amino Alcohol Ligands
Amino alcohols commonly act as chelating ligands, forming a stable ring structure with the central metal ion. The coordination typically occurs through the nitrogen of the amino group and the oxygen of the deprotonated hydroxyl group, forming a five- or six-membered chelate ring. The specific chelation behavior of this compound, including the preferred ring size and the stereochemistry of the resulting complexes, remains an area for future investigation. The presence of the two methyl groups on the nitrogen atom could introduce steric hindrance that influences its coordination mode compared to primary or secondary amino alcohols.
Spectroscopic Characterization of this compound Metal Complexes
The characterization of metal-amino alcohol complexes generally relies on spectroscopic techniques such as infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy. In IR spectroscopy, the coordination of the amino and hydroxyl groups to the metal center is typically evidenced by shifts in the characteristic vibrational frequencies of the N-H and O-H bonds. UV-Vis spectroscopy can provide information about the electronic transitions within the complex and its coordination geometry. NMR spectroscopy can offer insights into the structure of the complex in solution. Unfortunately, specific spectroscopic data for metal complexes of this compound are not available in the current body of scientific literature.
Catalytic Applications in Organic Synthesis Involving 5 Dimethylamino Pentan 1 Ol
5-(Dimethylamino)pentan-1-ol as an Organocatalyst in Diverse Organic Reactions
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, often relies on functionalities similar to those present in this compound. The tertiary amine can act as a Lewis base, activating substrates, or as a nucleophilic catalyst. The hydroxyl group can participate in hydrogen bonding, influencing the stereochemistry and rate of a reaction, or it can be functionalized to create more complex catalytic structures.
While direct evidence of this compound as a primary organocatalyst in a wide range of reactions is limited in publicly accessible literature, its potential can be inferred. For instance, amino alcohols are known to be effective catalysts or ligands in reactions such as aldol (B89426) and Michael additions. The dimethylamino group can activate carbonyl compounds by forming enamine intermediates, a key step in many organocatalytic cycles.
Table 1: Potential Organocatalytic Reactions for this compound
| Reaction Type | Potential Role of this compound | Expected Outcome |
| Aldol Addition | Formation of an enamine intermediate with a donor carbonyl compound. | Facilitates the nucleophilic attack on an acceptor carbonyl, leading to the formation of a β-hydroxy carbonyl compound. |
| Michael Addition | Activation of the Michael donor through enamine formation. | Promotes the conjugate addition to an α,β-unsaturated carbonyl compound. |
| Acylation Reactions | Acts as a nucleophilic catalyst, similar to 4-(dimethylamino)pyridine (DMAP). | Accelerates the transfer of an acyl group to a nucleophile, such as an alcohol or amine. |
It is important to note that the catalytic efficiency in these reactions would be highly dependent on the specific substrates and reaction conditions.
Role in Facilitating Nucleophilic Substitution Reactions as a Catalyst
The dimethylamino group in this compound is an electron-donating group that can play a significant role in facilitating nucleophilic substitution reactions. By acting as an internal Lewis base, it can stabilize transition states or intermediates, thereby lowering the activation energy of the reaction.
In reactions involving acyl chlorides or alkyl halides, the nitrogen atom can act as a nucleophilic catalyst. The mechanism would likely involve the initial attack of the dimethylamino group on the electrophilic center, forming a highly reactive quaternary ammonium (B1175870) intermediate. This intermediate is then more susceptible to attack by the primary nucleophile, regenerating the catalyst in the process. This catalytic cycle is analogous to the well-established mechanism of catalysts like DMAP in acylation reactions.
The presence of the hydroxyl group could also influence these reactions, potentially through intramolecular hydrogen bonding that could alter the reactivity of the amino group or the substrate.
Development of Asymmetric Catalysis Systems Utilizing this compound Derivatives
A significant area of modern catalysis is the development of asymmetric systems to produce enantiomerically enriched products. Chiral derivatives of this compound could theoretically be employed as catalysts or ligands in asymmetric synthesis. The introduction of chirality into the molecule could be achieved by various means, such as using a chiral starting material for its synthesis or by modifying the existing structure to create a stereocenter.
For example, chiral amino alcohols are a well-established class of ligands for transition metals used in asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions. By coordinating to a metal center, a chiral derivative of this compound could create a chiral environment, directing the stereochemical outcome of the reaction.
Table 2: Hypothetical Chiral Derivatives and Their Potential Asymmetric Catalytic Applications
| Chiral Derivative of this compound | Potential Application | Metal Catalyst |
| (R)- or (S)-5-(Dimethylamino)pentan-2-ol | Asymmetric reduction of ketones | Ruthenium, Rhodium |
| Chiral oxazoline (B21484) derived from the amino alcohol | Asymmetric allylic alkylation | Palladium |
| Prolinol-type derivative | Asymmetric aldol or Michael reactions | Organocatalytic |
The development of such systems would require significant synthetic effort and screening to identify derivatives with high catalytic activity and enantioselectivity.
Supported Catalyst Systems and Immobilization Studies for Enhanced Catalytic Performance
To improve the practicality of catalysts, particularly for industrial applications, they are often immobilized on solid supports. This facilitates catalyst separation from the reaction mixture, allowing for easy recovery and reuse, which can lead to more sustainable and cost-effective processes.
The hydroxyl group of this compound provides a convenient handle for immobilization onto various solid supports, such as silica, polymers, or magnetic nanoparticles. The catalyst could be anchored through the formation of an ether or ester linkage.
Table 3: Potential Immobilization Strategies for this compound
| Support Material | Linkage Chemistry | Potential Advantages |
| Silica Gel | Silylation of the hydroxyl group with a functionalized silane. | High surface area, thermal and mechanical stability. |
| Polystyrene Resin | Esterification or etherification with a functionalized polymer. | Swelling properties can enhance substrate accessibility. |
| Magnetic Nanoparticles | Covalent attachment to surface-functionalized nanoparticles. | Facile separation using an external magnetic field. |
Once immobilized, the catalytic performance of the supported this compound would need to be evaluated. Key parameters to study would include catalytic activity, stability, and the extent of leaching of the catalyst from the support. While specific studies on the immobilization of this compound are not readily found, the principles of catalyst heterogenization are well-established and could be applied to this system.
Derivatization and Synthesis of Analogues for Advanced Research
Alkylation and Acylation of the Hydroxyl and Amine Moieties of 5-(Dimethylamino)pentan-1-ol
The hydroxyl and dimethylamino groups of this compound serve as reactive centers for alkylation and acylation reactions. These modifications are fundamental in creating derivatives with altered steric and electronic properties.
The tertiary dimethylamino group is susceptible to alkylation, typically with alkyl halides, to form quaternary ammonium (B1175870) salts. smolecule.com This transformation introduces a permanent positive charge, significantly altering the molecule's solubility and its potential for ionic interactions.
The primary hydroxyl group can be readily acylated using acyl chlorides or acid anhydrides in the presence of a base to yield the corresponding esters. This reaction is crucial for masking the hydroxyl group or for introducing specific functionalities. The acylation of similar N,N-dimethylaminoalkanols has been well-documented as a method to produce various amino esters. researchgate.net
Below is a table summarizing common alkylation and acylation reactions for this compound.
| Functional Group | Reaction Type | Typical Reagent | Product Class | Key Transformation |
| Dimethylamino | Alkylation (Quaternization) | Methyl Iodide (CH₃I) | Quaternary Ammonium Salt | -N(CH₃)₂ → -N⁺(CH₃)₃I⁻ |
| Hydroxyl | Acylation | Acetyl Chloride (CH₃COCl) | Ester | -OH → -O-C(=O)CH₃ |
| Hydroxyl | Acylation | Acetic Anhydride (B1165640) ((CH₃CO)₂O) | Ester | -OH → -O-C(=O)CH₃ |
| Dimethylamino | Acylation | (Not typically reactive with acyl chlorides) | No Reaction | -N(CH₃)₂ remains unchanged |
Formation of Esters and Ethers from this compound for Functionalization
Esterification and etherification are key functionalization strategies that leverage the reactivity of the hydroxyl group in this compound. These reactions allow for the introduction of a wide variety of substituents, thereby modulating the compound's lipophilicity, steric bulk, and chemical reactivity.
Esterification can be achieved through several methods. The most common is the reaction with a carboxylic acid under acidic catalysis (Fischer esterification). youtube.com Alternatively, reaction with more reactive carboxylic acid derivatives like acyl chlorides or anhydrides provides a more rapid and often higher-yielding route to the desired ester. smolecule.com These reactions are fundamental in organic synthesis for creating compounds with diverse applications. medcraveonline.com
The formation of ethers from the hydroxyl group typically proceeds via a Williamson ether synthesis-type mechanism. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by nucleophilic substitution on an alkyl halide. This method allows for the attachment of a stable, non-hydrolyzable alkyl or aryl group to the pentanol (B124592) backbone.
The table below outlines representative esterification and etherification reactions.
| Reaction Type | Reagents | Catalyst/Conditions | Product Name Example |
| Fischer Esterification | Acetic Acid | Sulfuric Acid (H₂SO₄), Heat | 5-(Dimethylamino)pentyl acetate |
| Acylation | Benzoyl Chloride | Pyridine | 5-(Dimethylamino)pentyl benzoate |
| Williamson Ether Synthesis | 1. Sodium Hydride (NaH) 2. Ethyl Iodide | Anhydrous THF | 1-Ethoxy-5-(dimethylamino)pentane |
Structure-Reactivity Relationship Investigations of Modified this compound Structures
The dimethylamino group functions as an electron-donating group, which can influence the reactivity of the hydroxyl group. For instance, protonation of the amine under acidic conditions creates an ammonium salt. This introduces a positive charge that can electronically influence the distant hydroxyl group, potentially altering its pKa and nucleophilicity. Conversely, converting the hydroxyl group into a bulky ester or ether can sterically hinder the nitrogen atom, potentially reducing its availability for alkylation or interaction with other molecules.
Investigations into these relationships are critical for designing derivatives with specific reaction profiles. For example, in a scenario where selective reactivity at the hydroxyl group is desired, protecting the amine via quaternization could be a viable strategy.
The following table explores potential structure-reactivity relationships.
| Modification | Structural Change | Predicted Effect on Reactivity | Rationale |
| Amine Quaternization | -N(CH₃)₂ → -N⁺(CH₃)₃ | Decreased nucleophilicity of the hydroxyl group | Inductive electron-withdrawal by the cationic ammonium group reduces the electron density on the oxygen atom. |
| Esterification of Hydroxyl | -OH → -O-C(=O)R | Steric hindrance at the amine | A bulky ester group may physically block access to the lone pair of electrons on the nitrogen atom. |
| Etherification of Hydroxyl | -OH → -OR | Increased lipophilicity | The removal of the hydrogen-bond-donating hydroxyl group and addition of a hydrocarbon chain increases solubility in nonpolar solvents. |
| Oxidation of Hydroxyl | -CH₂OH → -CHO or -COOH | Introduction of an electrophilic center | The resulting aldehyde or carboxylic acid can participate in reactions such as reductive amination or amide bond formation, respectively. |
Design and Synthesis of Novel Amino Alcohol Scaffolds Based on the this compound Framework
The this compound framework serves as a valuable starting point for diversity-oriented synthesis, a strategy aimed at creating libraries of structurally complex and diverse small molecules. diva-portal.org By using the inherent functionality of the amino alcohol, researchers can design and synthesize novel scaffolds for various applications.
One approach involves using the pentyl chain as a flexible tether for intramolecular reactions. For example, the hydroxyl group could be converted into a suitable leaving group (e.g., a tosylate), which could then be displaced by the nitrogen atom in an intramolecular cyclization reaction to form a substituted piperidine (B6355638) ring.
Another strategy is to leverage the hydroxyl group for building more complex structures. It can be oxidized to the corresponding aldehyde, 5-(dimethylamino)pentanal, which can then serve as a substrate in multicomponent reactions (e.g., the Ugi or Passerini reactions) to rapidly generate complex, polyfunctional molecules. These approaches transform the simple linear amino alcohol into a more rigid and structurally diverse heterocyclic or acyclic scaffold. Amino alcohols are recognized as fundamental building blocks in the synthesis of complex molecules.
The table below outlines potential strategies for creating novel scaffolds.
| Synthetic Strategy | Key Intermediate | Reaction Type | Resulting Scaffold |
| Intramolecular Cyclization | 5-(Dimethylamino)pentyl tosylate | Nucleophilic Substitution | N,N-Dimethylpiperidinium salt |
| Reductive Amination | 5-(Dimethylamino)pentanal | Imine formation followed by reduction | Diamine derivatives |
| Wittig Reaction | 5-(Dimethylamino)pentanal | Olefination | Long-chain amino-alkenes |
| Multi-component Synthesis | 5-(Dimethylamino)pentanal | Ugi Reaction | α-Acylamino amide derivatives |
Advanced Research Applications of 5 Dimethylamino Pentan 1 Ol in Chemical Science
Role as a Chemical Intermediate in Complex Organic Synthesis
One notable application is in the synthesis of novel N-substituted indole (B1671886) derivatives, which are investigated for their potential antimicrobial activities. In such syntheses, the amino alcohol can be modified and cyclized to form part of the heterocyclic ring system, demonstrating its role as a versatile scaffold. cymitquimica.com The ability of the dimethylamino group to stabilize transition states can facilitate nucleophilic substitution reactions with reagents like acyl chlorides or alkyl halides.
Table 1: Reactivity of Functional Groups in 5-(Dimethylamino)pentan-1-ol
Functional Group Type of Reaction Potential Reagents Resulting Structure Hydroxyl (-OH) Oxidation Chromium trioxide (CrO₃), Potassium permanganate (B83412) (KMnO₄) Aldehyde or Ketone Hydroxyl (-OH) Esterification Acyl chloride, Carboxylic acid (under acidic conditions) Ester Dimethylamino (-N(CH₃)₂) Quaternization Alkyl halide (e.g., CH₃I) Quaternary ammonium (B1175870) salt Dimethylamino (-N(CH₃)₂) Protonation Acid (e.g., HCl) Ammonium salt
Applications in Polymer Chemistry and Material Science
The distinct properties of this compound make it a valuable component in the development of new materials and polymers.
As a bifunctional molecule, this compound can be incorporated into polymer chains. It is categorized as a "Polymer Science Material Building Block," indicating its role as a monomer or chain initiator in polymerization processes. bldpharm.com Amino alcohols, in general, can also function as effective decarboxylation catalysts during the synthesis of certain polymers. The hydroxyl group can participate in condensation polymerizations with dicarboxylic acids or diisocyanates to form polyesters or polyurethanes, respectively. The tertiary amine group within the polymer backbone can impart specific properties such as pH-responsiveness, improved dyeability, or catalytic activity.
Amino alcohols are utilized in materials science to modify surfaces, enhance adhesion between different material layers, and create materials with specific, tailored functionalities. When used as an additive, this compound can interact with surfaces through its polar hydroxyl and amine groups. This can improve the wetting properties of a surface or act as a coupling agent to promote adhesion between an organic polymer and an inorganic substrate. The presence of the amine group can also help in dispersing pigments or other additives within a material matrix.
The molecular structure of this compound is inherently amphiphilic, containing a hydrophilic head (the hydroxyl group) and a short hydrophobic carbon chain. The tertiary amine group can be quaternized to create a cationic quaternary ammonium salt, which significantly enhances its hydrophilic character and formally converts it into a cationic surfactant. These types of surfactants are known for their ability to adsorb at interfaces, reduce surface tension, and act as emulsifying or dispersing agents. While this specific molecule is a precursor, its structural attributes make it a suitable starting point for the synthesis of such surface-active agents. cymitquimica.com
Utilization in Diagnostic and Analytical Chemical Methodologies
In the realm of analytical chemistry, this compound and its derivatives are utilized in the development of methodologies for studying biological systems and interactions. Its distinct structural features make it a useful tool for investigating drug interactions and biological mechanisms.
Derivatives of this compound can be synthesized and used as probes or ligands in in vitro assays to investigate biological targets. For example, by modifying the core structure, researchers can create a library of related compounds to screen for binding affinity against specific receptors or enzymes. Computational methods, such as molecular docking, can be used to predict the interaction of these derivatives with biological targets, guiding the development of new diagnostic agents or therapeutic candidates. The ability to protonate the amino group at low pH to form water-soluble salts also allows for its use in aqueous-based analytical formulations.
Table 2: List of Chemical Compounds Mentioned
Compound Name CAS Number Molecular Formula This compound 27384-58-3 C₇H₁₇NO Indole 120-72-9 C₈H₇N Chromium trioxide 1333-82-0 CrO₃ Potassium permanganate 7722-64-7 KMnO₄
Future Perspectives and Emerging Research Avenues for 5 Dimethylamino Pentan 1 Ol
Exploration of Unexplored Synthetic Pathways and Methodologies
While established methods for the synthesis of amino alcohols exist, ongoing research focuses on developing more efficient, stereoselective, and sustainable pathways. For 5-(dimethylamino)pentan-1-ol and its derivatives, future research could explore several cutting-edge methodologies that have shown promise for the broader class of amino alcohols.
One promising avenue is the adoption of novel catalytic systems. For instance, chromium-catalyzed asymmetric cross-coupling reactions have been successfully employed for the modular synthesis of high-value chiral β-amino alcohols. westlake.edu.cn This radical polar crossover strategy, which couples aldehydes and imines, could be adapted to synthesize chiral variants of amino pentanols. westlake.edu.cn Similarly, Rh(II)-catalyzed 1,3-dipolar cycloadditions offer a highly diastereoselective route to α-hydroxy-β-amino esters, which could serve as precursors to functionalized amino alcohols. diva-portal.org
Electrocatalysis represents another burgeoning field with the potential to revolutionize amino alcohol synthesis. Stereoselective electrocatalytic decarboxylative transformations, using serine-derived chiral carboxylic acids, have enabled the efficient synthesis of enantiopure amino alcohols. nih.govchemrxiv.org This modular and general radical method could be investigated for the synthesis of this compound analogues, offering a streamlined approach that avoids extensive protecting group manipulations. nih.govchemrxiv.org
Furthermore, photo-initiated reactions are emerging as a powerful tool in organic synthesis. A novel photo-initiated method has been developed for the efficient synthesis of a regioisomer of vicinal aminoalcohols that was previously difficult to access. uni-muenster.de This approach, which utilizes a photocatalyst and light from blue LEDs to induce an energy transfer process, could be explored for the regioselective functionalization of alkene precursors to yield novel amino alcohols related to this compound. uni-muenster.de
| Synthetic Methodology | Key Features | Potential Application for this compound Derivatives |
| Chromium-Catalyzed Asymmetric Cross-Coupling | Utilizes a radical polar crossover strategy to couple aldehydes and imines for the modular synthesis of chiral β-amino alcohols. westlake.edu.cn | Synthesis of chiral analogues of this compound. |
| Rh(II)-Catalyzed 1,3-Dipolar Cycloaddition | Highly diastereoselective method for producing syn-α-hydroxy-β-amino esters from carbonyl ylides and aldimines. diva-portal.org | Access to functionalized precursors for complex amino alcohol structures. |
| Electrocatalytic Radical Cross-Couplings | Employs a serine-derived chemical cassette for modular and stereoselective synthesis, simplifying traditional synthetic pathways. nih.govchemrxiv.org | Efficient and enantioselective synthesis of diverse substituted amino alcohols. |
| Photo-initiated Synthesis | Uses a photocatalyst and light to generate a previously inaccessible regioisomer of vicinal aminoalcohols. uni-muenster.de | Regioselective synthesis of novel amino alcohol structures. |
Discovery of Novel Catalytic Applications and Elucidation of New Mechanistic Insights
The dual functional groups of this compound suggest its potential as a versatile ligand or catalyst in various chemical transformations. Future research is likely to focus on harnessing these properties for novel catalytic applications and gaining a deeper understanding of the underlying reaction mechanisms.
One area of exploration is the use of amino alcohols as catalysts or ligands in oxidation reactions. Gold-based catalysts have been investigated for the liquid phase oxidation of amino alcohols. nih.gov Studies comparing the oxidation of amino alcohols like serinol and ethanolamine (B43304) with their polyol counterparts (glycerol and ethylene (B1197577) glycol) have revealed that the presence of the amino group has a significant effect on catalytic performance, particularly on catalyst durability. nih.govmdpi.com Future work could investigate this compound as a ligand for gold or other metal catalysts in selective oxidation reactions, aiming to improve catalyst stability and selectivity.
The compound could also find applications in materials science. For example, multifunctional β-amino alcohols are being explored as bio-based amine curing agents for the isocyanate- and phosgene-free synthesis of polyhydroxyurethane thermosets. rsc.org The properties of this compound could be evaluated in similar polymer systems.
To guide the discovery of new catalytic applications, a thorough understanding of reaction mechanisms is crucial. Mechanistic studies on the catalytic oxidative dehydrogenation of pentane (B18724) on ruthenium surfaces have provided insights into the formation of pentene and pentanol (B124592). cardiff.ac.uk Such studies, combining experimental and computational approaches, could be applied to catalytic systems involving this compound to elucidate reaction pathways and identify key intermediates, thereby enabling the rational design of more efficient catalysts. For instance, investigations into the selective oxidation of 5-(hydroxymethyl)furfural over silver-based catalysts have proposed a detailed reaction mechanism involving a dehydrogenation pathway of an intermediate geminal diol. rsc.org
| Research Area | Focus | Relevance to this compound |
| Oxidation Catalysis | Investigating the effect of the amino group on the performance of gold catalysts in amino alcohol oxidation. nih.govmdpi.com | Potential use as a ligand to enhance catalyst stability and selectivity in oxidation reactions. |
| Polymer Chemistry | Use of multifunctional β-amino alcohols as bio-based curing agents for non-isocyanate polyhydroxyurethanes. rsc.org | Evaluation as a component in the synthesis of novel polymer materials. |
| Mechanistic Studies | Elucidating reaction pathways, such as the catalytic oxidative dehydrogenation of alkanes and the selective oxidation of furan (B31954) derivatives. cardiff.ac.ukrsc.org | Gaining fundamental understanding to guide the rational design of catalysts and catalytic processes involving this compound. |
Application of Advanced Computational Modeling for Predictive Chemical Research
Advanced computational modeling and machine learning are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties, reaction outcomes, and mechanistic pathways. For this compound, these computational approaches can accelerate the discovery and optimization of its applications.
Predictive models can be developed to correlate the chemical structure of amines and amino alcohols with their physical and chemical properties. For example, quantitative structure-property relationship (QSPR) models have been created to predict the oxidative degradation rate of amines used in CO2 capture processes. nih.govacs.org These models use molecular descriptors such as dipole moment, pKa value, and topological descriptors to establish a correlation between structure and stability. nih.govacs.org Similar models could be developed for this compound to predict its stability under various conditions, aiding in the design of robust applications.
Machine learning is also being used to gain deeper mechanistic insights into enzyme catalysis. By training models on high-level quantum mechanical and molecular mechanical (QM/MM) minimum energy pathways, researchers can quantitatively attribute energetic contributions to specific chemical processes like bond making/breaking and proton transfers. nih.gov This approach could be applied to study the potential catalytic activity of this compound or its interaction with biological systems, providing a level of detail that is often difficult to obtain through experiments alone.
| Computational Approach | Application | Potential for this compound |
| Quantitative Structure-Property Relationship (QSPR) | Development of predictive models for properties like oxidative degradation rates of amines based on molecular descriptors. nih.govacs.org | Prediction of the stability and reactivity of this compound, facilitating the design of new applications. |
| Machine Learning (ML) on QM/MM Pathways | Gaining quantitative mechanistic insights into catalytic reactions by explaining ML models trained on reaction energy pathways. nih.gov | Elucidation of potential catalytic mechanisms and interactions with other molecules at a detailed, quantitative level. |
Interdisciplinary Research Collaborations with Related Amino Alcohol Compounds
The structural motifs present in this compound are found in a wide range of biologically active molecules and functional materials. Interdisciplinary research collaborations are therefore crucial for exploring the full application spectrum of this compound and its derivatives.
In medicinal chemistry and chemical biology, amino alcohols are important pharmacophores and are present in numerous therapeutic agents. mdpi.com For example, research into amino alcohols derived from eugenol (B1671780) has identified compounds with potential insecticidal activity. mdpi.com Collaborative efforts could investigate the biological activity of this compound and its derivatives against various biological targets. Furthermore, functionalized delta-amino alcohols with a cyclopentane (B165970) skeleton have been synthesized as precursors for hydroxylated azidocarbanucleosides, highlighting the role of amino alcohols in the synthesis of complex, biologically relevant molecules. nih.gov
In the field of organic synthesis, collaborations can lead to the development of novel synthetic strategies. For instance, the design of alternative synthetic routes for naftifine, an antifungal agent, has involved the synthesis of intermediate γ-aminoalcohols. mdpi.com Such collaborative projects can drive innovation in synthetic methodology.
| Field of Collaboration | Research Focus | Potential for this compound |
| Medicinal Chemistry/Agrochemistry | Synthesis and biological evaluation of amino alcohols as potential insecticides or other bioactive agents. mdpi.com | Screening for biological activities and development of new therapeutic or agrochemical agents. |
| Nucleoside Chemistry | Synthesis of functionalized amino alcohols as precursors for modified nucleosides. nih.gov | Use as a building block in the synthesis of novel nucleoside analogues with potential therapeutic applications. |
| Synthetic Methodology | Development of new routes to complex molecules, such as antifungal agents, using amino alcohol intermediates. mdpi.com | Application as a key intermediate in the synthesis of valuable target molecules. |
Q & A
Basic: What are the established synthetic routes for 5-(Dimethylamino)pentan-1-ol, and how can researchers optimize reaction yields?
Answer:
The primary synthesis route involves reductive alkylation of 5-amino-1-pentanol using formaldehyde under controlled conditions. Evidence suggests a yield of ~72% when using formaldehyde and methanol as alkylating agents . Optimization strategies include:
- Temperature control : Maintaining temperatures between 20–25°C to minimize side reactions.
- Catalyst selection : Employing palladium or nickel catalysts for efficient reduction (analogous to methods in ).
- Purification : Column chromatography or distillation to isolate the product from unreacted amines.
Alternative routes may utilize dimethylamine derivatives, though these require validation for scalability .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Based on GHS classifications for structurally similar amino alcohols (e.g., 5-(Diethylamino)pentan-1-ol):
- Hazards : Flammable liquid (Category 4), skin/eye irritant (Category 2/2A) .
- PPE : Nitrile gloves, lab coat, and safety goggles; use fume hoods to avoid vapor inhalation .
- Storage : Dry, cool conditions (<25°C) in airtight containers away from oxidizers .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose via authorized waste services .
Basic: How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Answer:
- 1H NMR : Key signals include a triplet for the hydroxyl proton (~1.5 ppm), a multiplet for the dimethylamino group (δ 2.1–2.3 ppm), and methylene protons adjacent to the amino group (δ 2.5–3.0 ppm) .
- 13C NMR : The dimethylamino carbon resonates at δ 45–50 ppm, while the hydroxyl-bearing carbon appears at δ 60–65 ppm .
- HRMS : Expected molecular ion peak at m/z 132.1622 (C₇H₁₇NO) with fragmentation patterns confirming the pentanol backbone .
Advanced: How does the dimethylamino group influence the reactivity of this compound in substitution or oxidation reactions?
Answer:
The dimethylamino group acts as an electron-donating substituent, which:
- Reduces electrophilicity : Hinders oxidation at the β-carbon compared to primary alcohols (e.g., 1-pentanol) .
- Facilitates nucleophilic substitution : The amino group stabilizes transition states in reactions with acyl chlorides or alkyl halides, though steric effects may limit accessibility .
- Oxidation pathways : Chromium trioxide or KMnO₄ may selectively oxidize the hydroxyl group to a ketone, leaving the dimethylamino group intact .
Advanced: What computational approaches can predict the physicochemical properties of this compound?
Answer:
- QSPR models : Use Quantitative Structure-Property Relationship (QSPR) to estimate logP (predicted ~1.2), boiling point (~224°C), and solubility .
- Molecular dynamics simulations : Analyze hydrogen-bonding interactions in solvents like DMSO or water .
- DFT calculations : Optimize geometry and predict NMR chemical shifts for comparison with experimental data .
Advanced: What methodologies are suitable for evaluating the biological activity of this compound derivatives?
Answer:
- In vitro assays : Test cytotoxicity (MTT assay) and receptor binding affinity (e.g., GPCRs) using derivatives like N-methyl analogs .
- Molecular docking : Screen against targets such as adenylate cyclase (inspired by ’s patent on a related compound) .
- Metabolic stability : Use liver microsomes to assess degradation pathways and half-life .
Advanced: How does the stability of this compound vary under different pH and temperature conditions?
Answer:
- Acidic conditions : Protonation of the dimethylamino group increases solubility but may lead to esterification of the hydroxyl group .
- Alkaline conditions : Base-catalyzed degradation is minimal due to the tertiary amino group’s stability .
- Thermal stability : Decomposition occurs above 150°C, releasing nitrogen oxides (NOₓ) and formaldehyde; monitor via TGA-DSC .
Advanced: What strategies improve the solubility of this compound in aqueous formulations?
Answer:
- Co-solvents : Use ethanol or PEG-400 to enhance solubility (up to 50 mg/mL) .
- pH adjustment : Protonate the amino group at pH < 4 to form water-soluble salts (e.g., hydrochloride) .
- Micellar encapsulation : Employ surfactants like Tween-80 for drug delivery applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
